

Basic chemical and physical properties of alfentanil hydrochloride for research

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Alfentanil hydrochloride*

Cat. No.: *B1681175*

[Get Quote](#)

An In-Depth Technical Guide for Researchers

Core Chemical and Physical Properties of Alfentanil Hydrochloride

Prepared by a Senior Application Scientist

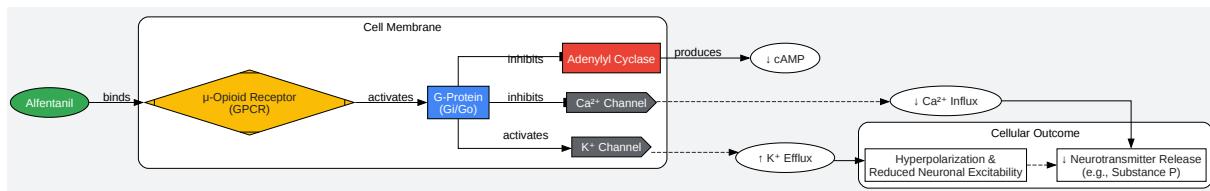
This guide provides a comprehensive overview of the fundamental chemical and physical properties of **alfentanil hydrochloride**. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to support laboratory research and development.

Introduction: Understanding Alfentanil Hydrochloride

Alfentanil hydrochloride is a potent, short-acting synthetic opioid analgesic and a member of the fentanyl analogue family.^{[1][2]} It is classified as a Schedule II controlled substance in the United States due to its high potential for abuse.^{[1][2]} In clinical and research settings, alfentanil is distinguished by its exceptionally rapid onset of action and short duration, properties that are directly linked to its unique physicochemical characteristics.^[3] Its primary mechanism of action is as a selective agonist of the μ -opioid receptor, which it shares with other opioids like fentanyl and morphine.^{[2][4]} A thorough understanding of its properties is critical for its safe handling, analytical characterization, and application in research contexts.

Core Physicochemical Properties

The distinct pharmacokinetic profile of **alfentanil hydrochloride** is rooted in its fundamental chemical and physical properties. A notable characteristic is its acid dissociation constant (pKa) of 6.5.[1][2][3] At a physiological pH of 7.4, a significant portion of alfentanil exists in its unionized, lipid-soluble form. This high degree of unionization facilitates rapid passage across the blood-brain barrier, which is the primary reason for its remarkably fast onset of action—often within one to two minutes of intravenous administration.[2][5][6]


The key physicochemical data for alfentanil and its hydrochloride salt are summarized below for ease of reference.

Property	Value	Source(s)
Chemical Name	N-[1-[2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl]-4-(methoxymethyl)-4-piperidinyl]-N-phenylpropanamide monohydrochloride	[7][8]
Molecular Formula	Alfentanil Base: <chem>C21H32N6O3</chem> Hydrochloride Salt: <chem>C21H32N6O3</chem> · HClHydrochloride Monohydrate: <chem>C21H32N6O3</chem> · HCl · H ₂ O	[1][7][9]
Molecular Weight	Alfentanil Base: 416.52 g/mol Hydrochloride Salt: 452.98 g/mol Hydrochloride Monohydrate: 470.99 g/mol	[1][2][7][8][9]
CAS Number	Alfentanil Base: 71195-58-9Hydrochloride Salt: 69049-06-5	[1][2]
Physical Form	Crystalline solid	[9][10]
Melting Point	138.4 - 140.8 °C	[1][9]
pKa	6.5	[1][2][3]
Solubility	The hydrochloride salt is soluble in water.[9] Commercial preparations are aqueous solutions with concentrations of 500 mcg/mL.	[1][7]
Partition Coefficient	n-octanol:water partition coefficient of 128:1 at pH 7.4; LogP: 2.16	[1][7]

Mechanism of Action and Pharmacokinetics

Molecular Mechanism of Action

Alfentanil exerts its analgesic and sedative effects by acting as a potent agonist at the μ -opioid receptors, which are G-protein-coupled receptors located primarily in the central nervous system (CNS).^{[5][11]} The binding of alfentanil to these receptors initiates a conformational change that triggers a cascade of intracellular signaling events.^[5] This process inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.^[5] The downstream effects include the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.^[5] The collective result is neuronal hyperpolarization, which reduces neuronal excitability and suppresses the release of nociceptive neurotransmitters such as substance P, GABA, and dopamine.^{[4][8]}

[Click to download full resolution via product page](#)

Caption: Alfentanil's μ -opioid receptor signaling pathway.

Pharmacokinetic Profile

The clinical utility of alfentanil is defined by its rapid and predictable pharmacokinetic profile.

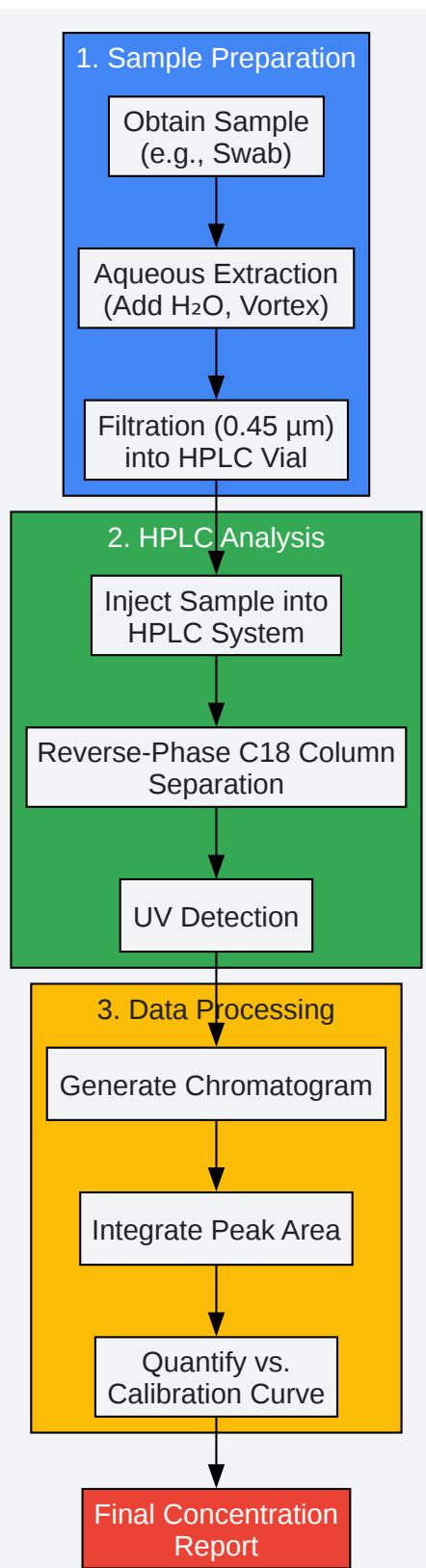
- Absorption: Administered intravenously, its onset of action is immediate.^{[12][13]}

- Distribution: Alfentanil has a relatively small volume of distribution (0.4 to 1.0 L/kg) and exhibits high plasma protein binding of approximately 92%.[\[2\]](#)[\[11\]](#)[\[12\]](#) Its low pKa contributes to its rapid distribution into the CNS.[\[2\]](#)
- Metabolism: It undergoes extensive and rapid metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[\[4\]](#)[\[12\]](#)
- Elimination: The drug has a short elimination half-life, typically ranging from 90 to 111 minutes.[\[2\]](#) Only about 1% of the administered dose is excreted unchanged in the urine.[\[11\]](#)[\[12\]](#)

Analytical Methodologies for Research

Accurate quantification of **alfentanil hydrochloride** in various matrices is essential for pharmacokinetic studies, quality control, and forensic analysis. High-Performance Liquid Chromatography (HPLC) is a widely adopted and robust method for this purpose.[\[14\]](#)[\[15\]](#)

Representative HPLC-UV Protocol


This protocol provides a generalized, self-validating framework for the analysis of **alfentanil hydrochloride**. The causality for each step is explained to ensure methodological integrity.

Objective: To quantify **alfentanil hydrochloride** in a research sample (e.g., from a cleaning validation swab or a prepared solution).

Methodology:

- Sample Preparation (Aqueous Extraction):
 - Step 1: Place the sample (e.g., a swab) into a sterile vial.
 - Step 2: Add a precise volume of purified water (e.g., 5.0 mL) to the vial. Causality: Water is chosen as the extraction solvent because **alfentanil hydrochloride** is water-soluble, ensuring efficient recovery from the sample matrix.[\[9\]](#)[\[15\]](#)
 - Step 3: Agitate the vial (e.g., vortex for 2 minutes) to facilitate the complete dissolution of the analyte.

- Step 4: Filter the resulting solution through a 0.45 μm syringe filter into an HPLC vial.
Causality: Filtration is a critical step to remove particulate matter that could otherwise obstruct the HPLC column, ensuring system longevity and data quality.
- Chromatographic Conditions:
 - Instrument: Standard HPLC system with a UV detector.
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm). Causality: A C18 column provides excellent retention and separation for moderately nonpolar compounds like alfentanil through hydrophobic interactions.
 - Mobile Phase: Isocratic mixture of acetonitrile and a buffer (e.g., phosphate or formate buffer) in water. A typical mobile phase could be a mixture of acetonitrile and water with phosphoric acid.^{[14][16]} Causality: Acetonitrile serves as the organic modifier to elute the analyte from the C18 column. The acidic buffer controls the ionization state of alfentanil, ensuring a sharp, symmetrical peak shape.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV spectrophotometry at a wavelength selected for optimal absorbance.
 - Injection Volume: 20 μL .
- Calibration and Quantification:
 - Step 1: Prepare a series of calibration standards of known **alfentanil hydrochloride** concentrations in purified water.
 - Step 2: Inject the standards into the HPLC system to generate a calibration curve (Peak Area vs. Concentration). The curve must demonstrate linearity (e.g., $r^2 > 0.99$). Causality: A linear calibration curve validates that the detector response is proportional to the analyte concentration within the tested range, which is fundamental for accurate quantification.
 - Step 3: Inject the prepared sample.
 - Step 4: Determine the concentration of **alfentanil hydrochloride** in the sample by interpolating its peak area against the calibration curve.

[Click to download full resolution via product page](#)

Caption: A typical analytical workflow for alfentanil HCl using HPLC.

Safe Handling, Storage, and Stability

Given its high potency and toxicity, strict adherence to safety protocols is mandatory when handling **alfentanil hydrochloride** in a research setting.

- Safety Precautions:** **Alfentanil hydrochloride** is toxic if swallowed, fatal in contact with skin, and toxic if inhaled. Researchers must use appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection.^[17] All handling of the solid compound should occur in a well-ventilated area or a chemical fume hood to avoid aerosol formation and inhalation.^[17] In case of accidental skin exposure, the affected area should be rinsed thoroughly with water.^[7]
- Storage Conditions:** Store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.^[17] The recommended storage temperature is 20° to 25°C (68° to 77°F).^[7] It should also be protected from light.^[7]
- Stability:** Degradation studies show that **alfentanil hydrochloride** is unstable under acidic, alkaline, and oxidative stress conditions.^{[12][18]} The N-phenylpropanamide and piperidine functional groups are particularly susceptible to degradation.^[12] It is relatively stable under thermal and photolytic stress.^[18]
- Disposal:** Waste must be disposed of as hazardous material in accordance with institutional, local, and federal regulations.^[17]

Conclusion

Alfentanil hydrochloride possesses a unique set of physicochemical properties that define its potent, rapid, and short-lived pharmacological profile. Its pKa of 6.5 is a key determinant of its fast onset, while its susceptibility to hepatic metabolism dictates its short duration of action. For researchers, a comprehensive grasp of these properties, coupled with an understanding of appropriate analytical techniques and stringent safety protocols, is essential for conducting effective and safe scientific investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Alfentanil | C21H32N6O3 | CID 51263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alfentanil - Wikipedia [en.wikipedia.org]
- 3. Alfentanil hydrochloride: a new short-acting narcotic analgesic for surgical procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. radiustx.com [radiustx.com]
- 5. What is the mechanism of Alfentanil Hydrochloride? [synapse.patsnap.com]
- 6. What is Alfentanil Hydrochloride used for? [synapse.patsnap.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Alfentanil Hydrochloride | C21H33ClN6O3 | CID 64761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Alfentanil [drugfuture.com]
- 10. caymanchem.com [caymanchem.com]
- 11. litfl.com [litfl.com]
- 12. Alfentanil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Separation of Alfentanil hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. Development and validation of an HPLC assay for fentanyl, alfentanil, and sufentanil in swab samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Alfentanil hydrochloride | SIELC Technologies [sielc.com]
- 17. echemi.com [echemi.com]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Basic chemical and physical properties of alfentanil hydrochloride for research]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681175#basic-chemical-and-physical-properties-of-alfentanil-hydrochloride-for-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com